molecular formula C15H22N2O4 B14502333 4-Nitrophenyl (5,5-dimethylhexyl)carbamate CAS No. 63321-55-1

4-Nitrophenyl (5,5-dimethylhexyl)carbamate

Katalognummer: B14502333
CAS-Nummer: 63321-55-1
Molekulargewicht: 294.35 g/mol
InChI-Schlüssel: KKADRRHGMDHCLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitrophenyl (5,5-dimethylhexyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have various applications in different fields such as chemistry, biology, and medicine. This compound is known for its stability and reactivity under specific conditions, making it a valuable reagent in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl (5,5-dimethylhexyl)carbamate typically involves the reaction of 4-nitrophenyl chloroformate with 5,5-dimethylhexylamine. The reaction is carried out in the presence of a base, such as triethylamine, at room temperature. The general reaction scheme is as follows:

4-Nitrophenyl chloroformate+5,5-dimethylhexylamine4-Nitrophenyl (5,5-dimethylhexyl)carbamate+HCl\text{4-Nitrophenyl chloroformate} + \text{5,5-dimethylhexylamine} \rightarrow \text{this compound} + \text{HCl} 4-Nitrophenyl chloroformate+5,5-dimethylhexylamine→4-Nitrophenyl (5,5-dimethylhexyl)carbamate+HCl

The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl (5,5-dimethylhexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide at elevated temperatures.

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Hydrolysis: 4-nitrophenol and 5,5-dimethylhexylamine.

    Nucleophilic Substitution: Products depend on the nucleophile used.

Wirkmechanismus

The mechanism of action of 4-Nitrophenyl (5,5-dimethylhexyl)carbamate involves the formation of a covalent bond with the target molecule. The 4-nitrophenyl group acts as a leaving group, facilitating the nucleophilic attack by the target molecule. This results in the formation of a stable carbamate linkage, which can be further modified or hydrolyzed under specific conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Nitrophenyl (5,5-dimethylhexyl)carbamate is unique due to its specific reactivity and stability under mild conditions. Its ability to act as a protecting group for amines and alcohols makes it a valuable reagent in organic synthesis. Additionally, its potential antimicrobial and antioxidant activities add to its significance in medicinal chemistry .

Eigenschaften

CAS-Nummer

63321-55-1

Molekularformel

C15H22N2O4

Molekulargewicht

294.35 g/mol

IUPAC-Name

(4-nitrophenyl) N-(5,5-dimethylhexyl)carbamate

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)10-4-5-11-16-14(18)21-13-8-6-12(7-9-13)17(19)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,18)

InChI-Schlüssel

KKADRRHGMDHCLO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.